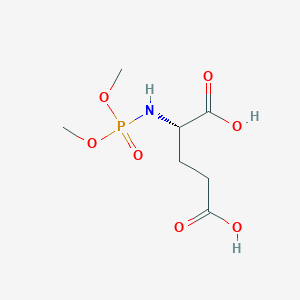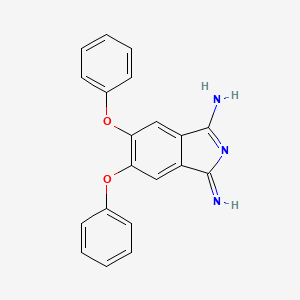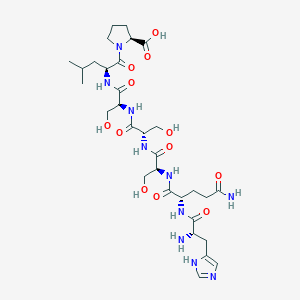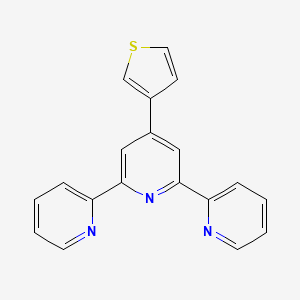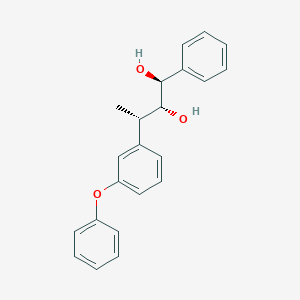
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol is an organic compound characterized by its complex structure, which includes phenyl and phenoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol typically involves stereospecific reactions to ensure the correct configuration of the molecule. One common method involves the reaction of 1-acyl-alkyl derivatives under specific conditions to produce the desired compound . The process often requires high yields and precise control over reaction conditions to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The phenyl and phenoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
作用机制
The mechanism by which (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol include other phenyl and phenoxyphenyl derivatives that share structural similarities. Examples include:
- (1R,2S,3R)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- (1S,2R,3S)-3-(4-phenoxyphenyl)-1-phenylbutane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenoxyphenyl groups
属性
CAS 编号 |
243861-00-9 |
|---|---|
分子式 |
C22H22O3 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C22H22O3/c1-16(21(23)22(24)17-9-4-2-5-10-17)18-11-8-14-20(15-18)25-19-12-6-3-7-13-19/h2-16,21-24H,1H3/t16-,21+,22-/m0/s1 |
InChI 键 |
AOPBLLPAGSNVDZ-USCONSEESA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)[C@H]([C@H](C3=CC=CC=C3)O)O |
规范 SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(C(C3=CC=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
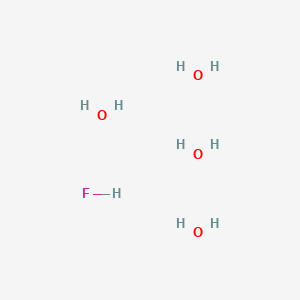
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
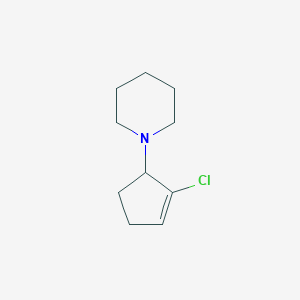
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
